molecular formula C16H27N5O B15116993 2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide

Cat. No.: B15116993
M. Wt: 305.42 g/mol
InChI Key: MMQSAHDMUUOSCJ-UHFFFAOYSA-N
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Description

2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is a complex organic compound with a molecular formula of C16H22N6O This compound is characterized by the presence of a piperazine ring substituted with a dimethylpyrimidine group and an isopropyl-propanamide moiety

Properties

Molecular Formula

C16H27N5O

Molecular Weight

305.42 g/mol

IUPAC Name

2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C16H27N5O/c1-11(2)17-15(22)14(5)20-6-8-21(9-7-20)16-18-12(3)10-13(4)19-16/h10-11,14H,6-9H2,1-5H3,(H,17,22)

InChI Key

MMQSAHDMUUOSCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(C)C(=O)NC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Dimethylpyrimidine: The piperazine ring is then reacted with 4,6-dimethylpyrimidine under nucleophilic substitution conditions, often using a base such as sodium hydride or potassium carbonate.

    Amidation Reaction: The final step involves the reaction of the substituted piperazine with isopropylamine and a suitable acylating agent, such as propanoyl chloride, to form the desired propanamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]ethan-1-ol: Similar structure but with an ethan-1-ol group instead of the propanamide moiety.

    4,6-dimethylpyrimidine: The core pyrimidine structure without the piperazine and propanamide groups.

Uniqueness

2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is unique due to the combination of its piperazine ring, dimethylpyrimidine group, and isopropyl-propanamide moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

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